Denitronipradilol

Description

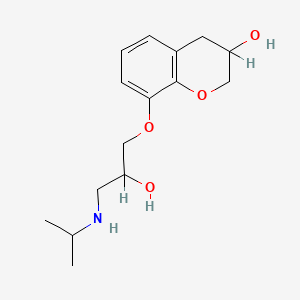

Structure

2D Structure

Properties

CAS No. |

86247-86-1 |

|---|---|

Molecular Formula |

C15H23NO4 |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C15H23NO4/c1-10(2)16-7-13(18)9-19-14-5-3-4-11-6-12(17)8-20-15(11)14/h3-5,10,12-13,16-18H,6-9H2,1-2H3 |

InChI Key |

GEKRLAMHPJMGFS-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O)O |

Synonyms |

3,4-dihydro-8-(2-hydroxy-3-isopropylaminopropoxy)-2H-1-benzopyran-3-ol denitro K 351 denitro-K-351 denitro-nipradilol denitronipradilol |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Denitronipradilol Analogs

Methodologies for the Preparation of Denitronipradilol and Related Structural Motifs

The preparation of this compound would likely draw upon standard synthetic organic chemistry techniques for constructing complex molecules. This includes building blocks and reaction pathways common for creating specific structural motifs. Research into related compounds, such as nipradilol (B107673), provides context for potential synthetic approaches. For instance, nipradilol is known to have α1- and β-adrenoceptor antagonist and nitric oxide (NO)-donating properties researchgate.netndl.go.jp. Synthesizing such molecules often involves multi-step sequences, starting from commercially available precursors and employing reactions like alkylations, acylations, and functional group transformations. The term "structural motifs" refers to recurring substructures within molecules that are often associated with specific chemical or biological properties rsc.orgrsc.orgnih.gov. The synthesis of this compound would aim to assemble these relevant motifs into the final molecular architecture.

Precursor Compounds and Reaction Pathways for Denitration

The "denitration" aspect of this compound's name suggests a potential role for nitro groups in its synthesis or structure. Nitro compounds are versatile intermediates in organic synthesis, readily undergoing reduction to amines nih.govnowgonggirlscollege.co.inmasterorganicchemistry.comlibretexts.org. The Nef reaction, for example, involves the conversion of nitroalkanes to carbonyl compounds frontiersin.org. If "denitration" refers to the removal of a nitro group, pathways might involve reductive processes. Alternatively, if "Denitro" is part of the compound's name, the synthesis would focus on incorporating a nitro-containing moiety. Precursor compounds would be selected based on their ability to be transformed into the desired this compound structure through a series of controlled reactions. For example, aromatic nitration is a common method for introducing nitro groups onto aromatic rings nowgonggirlscollege.co.in.

Derivatization Approaches for Structure-Activity Relationship Studies (SAR)

Derivatization is a cornerstone of SAR studies, aiming to understand how modifications to a molecule's structure affect its biological activity frontiersin.orgnih.govcollaborativedrug.com. For this compound, this would involve synthesizing a series of analogs where specific parts of the molecule are altered. Common derivatization strategies include:

Substitution: Replacing existing functional groups with others (e.g., altering substituents on aromatic rings, changing alkyl chain lengths).

Functional Group Interconversion: Transforming one functional group into another (e.g., reducing a nitro group to an amine, esterifying a carboxylic acid).

Scaffold Modification: Altering the core structural framework of the molecule.

These modifications are often guided by computational modeling and prior knowledge of similar compounds. The goal is to systematically probe the chemical space around this compound to identify structural features critical for its activity and to optimize its properties.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Many biologically active molecules, including pharmaceuticals, exist as stereoisomers (enantiomers and diastereomers), and their biological activity can be highly dependent on their specific stereochemistry ddugu.ac.inethz.chub.edubocsci.comlibguides.comwikipedia.org. If this compound possesses chiral centers, stereoselective synthesis would be crucial for obtaining specific stereoisomers. Key strategies for achieving this include:

Chiral Pool Synthesis: Utilizing naturally occurring enantiopure starting materials (e.g., amino acids, sugars) to build the chiral centers of the target molecule ethz.chbocsci.com.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary ddugu.ac.inethz.chub.edubocsci.comslideshare.netyoutube.com.

Chiral Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) to promote the formation of one stereoisomer over others ddugu.ac.inethz.chub.edubocsci.comlibguides.comwikipedia.orgslideshare.netmdpi.com. This can include enantioselective or diastereoselective reactions.

Resolution: Separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers, often through the formation of diastereomeric derivatives that can be separated by crystallization or chromatography ethz.chbocsci.comwikipedia.orgchemistrydocs.com.

The synthesis of specific enantiomers or diastereomers requires careful control over reaction conditions and the selection of appropriate chiral methodologies to ensure high stereochemical purity.

List of Compounds Mentioned:

this compound

Nipradilol

Practolol

Duloxetine

Advanced Analytical Methodologies for Denitronipradilol Characterization and Quantification

Chromatographic Techniques for Separation and Identification in Complex Matrices

Chromatographic methods are fundamental for isolating Denitronipradilol from complex biological samples such as plasma and urine, which is a critical step for accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and their metabolites. For this compound, reversed-phase HPLC (RP-HPLC) is the most common application. This method allows for the effective separation of this compound from its parent compound, Nipradilol (B107673), and other metabolites based on their polarity differences.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation of this compound, which is more polar than Nipradilol due to the replacement of the nitroxy group with a hydroxyl group, results in different retention times, enabling its distinct identification and quantification. Detection is commonly achieved using a UV detector, as the benzopyran skeleton of the molecule absorbs UV light.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Specification |

| Column | C18 (Octadecylsilyl), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.5) |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Temperature | 30 °C |

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the polar functional groups (hydroxyl and secondary amine) into less polar, more volatile derivatives. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl and amine groups into trimethylsilyl (TMS) ethers and amines.

Once derivatized, the compound can be analyzed on a GC system, often equipped with a capillary column coated with a non-polar stationary phase. Flame Ionization Detection (FID) can be used for quantification.

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for modern bioanalysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantifying drugs and metabolites in biological fluids. LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of a mass spectrometer. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and the resulting ions are detected. For quantitative studies, tandem mass spectrometry (MS/MS) is often employed in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity by monitoring a specific fragmentation of the parent ion to a product ion.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the identification of unknown compounds and the quantification of known ones. Following the separation of the derivatized this compound on the GC column, the molecules are ionized, usually by Electron Ionization (EI). researchgate.net The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "molecular fingerprint," allowing for unambiguous identification. researchgate.net Studies on Nipradilol metabolism have utilized GC-MS to analyze TMS derivatives of its metabolites, including this compound. researchgate.net

Spectroscopic Approaches for Structural Elucidation of this compound

Spectroscopic techniques are crucial for the definitive structural confirmation of metabolites like this compound, especially after their isolation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise chemical structure of organic molecules. Following the isolation of this compound, typically through preparative HPLC, NMR analysis can provide definitive structural proof.

¹H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR: This provides information about the carbon skeleton of the molecule.

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the exact structure and stereochemistry of this compound. Structural analysis of Nipradilol metabolites has been performed using ¹H-NMR spectroscopy. researchgate.net

Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is vital for identifying metabolites in complex biological mixtures and for studying their structures. researchgate.net In the context of this compound, MS is used to screen for potential metabolites of Nipradilol in plasma, urine, and feces. nih.gov

High-resolution mass spectrometry (HRMS) can provide the accurate mass of a metabolite, which allows for the determination of its elemental composition. Fragmentation studies using MS/MS are then performed to probe the structure of the metabolite. By inducing fragmentation of the parent ion and analyzing the resulting product ions, researchers can deduce the structure of the original molecule. For instance, the mass spectral fragmentation patterns of TMS derivatives of this compound have been studied to confirm its identity. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound Analysis

| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ion (m/z) | Application |

| LC-MS/MS | ESI (+) | [M+H]⁺ | Specific to side chain | Quantification in plasma |

| GC-MS (TMS derivative) | EI | [M]⁺ | Characteristic fragments | Structural confirmation |

| HRMS | ESI (+) | [M+H]⁺ | - | Elemental composition |

UV-Vis and Infrared (IR) Spectroscopy in Purity and Identification

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques for the structural elucidation and purity verification of pharmaceutical compounds like this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of a molecule is dictated by its electronic transitions. For this compound, which lacks the nitro group present in its parent compound Nipradilol, the UV absorption characteristics are primarily influenced by the benzopyran ring system. Aromatic compounds typically exhibit strong absorption bands in the UV region. The presence of the benzopyran moiety in this compound would be expected to produce characteristic absorption maxima. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters for its quantification and can be used to assess the purity of a sample. Any deviation from the established λmax or the presence of additional absorption bands could indicate the presence of impurities. For instance, the analysis of various beta-blockers has demonstrated that their UV spectra are useful for quantitative determination.

Infrared (IR) Spectroscopy: IR spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its structural features. Key expected vibrational bands would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ associated with the secondary amine.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.

C-O Stretching: Bands corresponding to the ether and alcohol C-O bonds would be present in the 1000-1300 cm⁻¹ region.

The absence of strong symmetric and asymmetric stretching bands for a nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for aromatic nitro compounds) in the IR spectrum of this compound is a key differentiating feature from its parent compound, Nipradilol orgchemboulder.comblogspot.com. FTIR analysis of various β-blockers has shown that the region between 600-900 cm⁻¹, containing deformation vibrations of C-H, N-H, and O-H, is particularly useful for differentiation researchgate.net.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| N-H (Secondary Amine) | 3300-3500 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C=C (Aromatic) | 1400-1600 |

| C-O (Ether, Alcohol) | 1000-1300 |

Electrophoretic Methods for this compound Analysis

Electrophoretic techniques are powerful separation methods based on the differential migration of charged species in an electric field. Capillary electrophoresis (CE) and its variants are particularly well-suited for the analysis of pharmaceuticals and their metabolites due to their high efficiency, resolution, and minimal sample consumption.

Capillary Zone Electrophoresis (CZE): In CZE, the separation is based on the charge-to-size ratio of the analytes. This compound, containing a secondary amine group, is basic and will be protonated at acidic pH, acquiring a positive charge. Its parent compound, Nipradilol, also possesses a similar basic side chain. However, the difference in their molecular weights (this compound: 281.35 g/mol ; Nipradilol: 326.34 g/mol ) and potentially subtle differences in their pKa values would lead to different electrophoretic mobilities, enabling their separation. The composition and pH of the background electrolyte (BGE) are critical parameters for optimizing the separation.

Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that allows for the separation of both charged and neutral compounds. It employs a surfactant in the BGE at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. This technique has been successfully applied to the simultaneous determination of various beta-blockers, some of which are hydrophilic and some lipophilic nih.govnih.gov. Given the structural similarities between this compound and other beta-blockers, MEKC would be a highly effective method for its separation from Nipradilol and other potential metabolites. The choice of surfactant (e.g., sodium dodecyl sulfate) and the addition of organic modifiers to the BGE can be tailored to achieve optimal resolution.

Studies on the separation of other beta-blockers and their metabolites have demonstrated the utility of CE, where parameters such as buffer concentration, pH, applied voltage, and the use of chiral selectors (for enantiomeric separation) are optimized to achieve baseline resolution monash.edunih.govmdpi.com.

Radiotracer Techniques for Metabolic Fate Tracking

Radiotracer studies are indispensable for elucidating the metabolic fate of a drug, providing a quantitative and sensitive means to track the parent compound and its metabolites in biological systems.

The metabolic pathway of Nipradilol to this compound has been investigated using radiolabeled compounds. In a study examining the metabolic fate of [¹⁴C]Nipradilol (also referred to as [¹⁴C]KT-210) in rabbits, the distribution of radioactivity was tracked in various tissues after a single instillation. This research confirmed that Nipradilol is metabolized in local tissues, with one of the metabolic pathways being the conversion to desnitro-nipradilol (this compound) by reduced glutathione-dependent organic nitrate (B79036) reductase. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug and the formation of its metabolites like this compound.

The use of a radiolabel, such as Carbon-14 (¹⁴C), allows for the detection of all drug-related material, regardless of the chemical form. This comprehensive tracking provides invaluable data on the extent and rate of metabolism, the identification of metabolic pathways, and the tissue distribution of both the parent drug and its metabolites.

Comparative Analytical Techniques for Nipradilol and its Metabolites

The analysis of Nipradilol and its metabolites, including this compound, often requires a comparative approach utilizing various analytical techniques to achieve complete separation and accurate quantification.

A key metabolic transformation of Nipradilol is denitration, which leads to the formation of this compound. A comparative study on the metabolism of Nipradilol by liver homogenates from different species revealed that this denitration is a significant metabolic pathway nih.gov. The study compared the denitration activity for Nipradilol with that of other organic nitrates like nitroglycerin and isosorbide dinitrate, highlighting species-specific differences in metabolic rates.

Analytical methods for the simultaneous determination of Nipradilol and its metabolites would typically involve a combination of a high-resolution separation technique coupled with a sensitive detection method. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and powerful approach. The chromatographic separation can resolve Nipradilol from this compound and other metabolites based on their polarity differences, while the mass spectrometer provides sensitive and selective detection and quantification.

The table below summarizes the key characteristics of Nipradilol and its primary metabolite, this compound, which are relevant for their analytical separation and identification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Nipradilol |

| Nipradilol | C₁₅H₂₂N₂O₆ | 326.34 | Contains a nitrooxy (-ONO₂) group |

| This compound | C₁₅H₂₃NO₄ | 281.35 | Lacks the nitrooxy group; has a hydroxyl (-OH) group instead |

Preclinical Pharmacokinetics and Biotransformation of Denitronipradilol

Absorption and Distribution Studies in Preclinical Animal Models

The initial phase of preclinical evaluation involves characterizing the absorption and distribution of a new chemical entity. allucent.com These studies are fundamental to understanding how a drug enters the systemic circulation and where it subsequently travels within the body. nih.gov Typically conducted in various animal models, such as mice, rats, dogs, and non-human primates, these studies aim to predict the pharmacokinetic profile in humans. nih.govnih.gov

Key parameters assessed during these studies include:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation unchanged. This is a critical measure of absorption efficiency, particularly for orally administered drugs. nih.gov

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood plasma. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect or to be metabolized and excreted. nih.gov

Volume of Distribution (Vd): A theoretical volume that represents the extent of a drug's distribution in the body's tissues compared to the plasma. A large Vd suggests extensive tissue distribution. nih.gov

Tissue Distribution: Studies, often using radiolabeled compounds and techniques like whole-body autoradiography, are performed to identify specific tissues or organs where the drug accumulates. nih.goviapchem.org This helps in understanding the potential sites of action and toxicity.

Species-specific physiological differences in gastrointestinal tracts, plasma proteins, and tissue composition can lead to variations in absorption and distribution profiles across different preclinical models. nih.gov

Table 1: Representative Pharmacokinetic Parameters in Preclinical Models

| Parameter | Mouse | Rat | Dog | Monkey |

|---|---|---|---|---|

| Oral Bioavailability (%) | Varies | Varies | Varies | Varies |

| Plasma Clearance (mL/min/kg) | Varies | Varies | Varies | Varies |

| Volume of Distribution (L/kg) | Varies | Varies | Varies | Varies |

| Terminal Half-life (h) | Varies | Varies | Varies | Varies |

Note: This table illustrates the types of data collected. Actual values are compound-specific.

Metabolic Pathways and Enzymes Involved in Biotransformation

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, typically to facilitate its elimination. nih.govmdpi.com This process is categorized into Phase I and Phase II reactions.

Reductive Denitration Mechanisms

For nitroaromatic compounds, reductive denitration is a potential metabolic pathway. This involves the direct cleavage of a carbon-nitro (C-NO2) bond, replacing the nitro group with a hydrogen atom. nih.gov This reaction can be catalyzed by certain enzymes and may occur under specific physiological conditions. Mechanistic studies often explore the role of various reductants and enzyme systems in facilitating this transformation. nih.gov

Hydroxylation and Conjugation Pathways

Hydroxylation: A common Phase I reaction where a hydroxyl (-OH) group is introduced into the drug molecule. nih.gov This process increases the hydrophilicity of the compound and often provides a site for subsequent Phase II reactions.

Conjugation: These are Phase II reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, or an amino acid) is attached to the drug or its Phase I metabolite. nih.gov This further increases water solubility, preparing the compound for excretion. Common conjugation pathways include glucuronidation and sulfation. nih.gov

Role of Cytochrome P450 Systems and Other Metabolic Enzymes

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the majority of Phase I oxidative metabolism of drugs. nih.govnih.govmdpi.com Identifying which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. mdpi.com Other enzymes, such as monoamine oxidases or alcohol dehydrogenases, can also play significant roles in Phase I metabolism. neu.edu.tr Phase II reactions are catalyzed by transferase enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov

Excretion Routes and Clearance Mechanisms in Preclinical Models

Excretion is the final step in removing a drug and its metabolites from the body. The primary routes are renal (via urine) and biliary (via feces). iapchem.org Preclinical studies quantify the amount of drug and metabolites eliminated through each route, often using radiolabeled compounds to ensure a complete mass balance is achieved. nih.gov

Clearance is a pharmacokinetic measure of the volume of plasma cleared of a drug per unit time. It reflects the efficiency of drug elimination processes. nih.gov

Hepatic Clearance: Elimination of the drug by the liver through metabolism and/or biliary excretion.

Renal Clearance: Elimination of the drug by the kidneys through filtration and active secretion into the urine. nih.gov

Understanding the primary clearance mechanisms is vital for predicting how diseases affecting the liver or kidneys might impact the drug's pharmacokinetics.

In Vitro Metabolic Stability and Enzyme Kinetics

Before or alongside animal studies, in vitro methods are used to assess a compound's metabolic fate.

In Vitro Metabolic Stability: These assays determine how quickly a drug is metabolized when incubated with liver preparations, such as liver microsomes or hepatocytes. nuvisan.comcreative-bioarray.com Liver microsomes contain most of the CYP enzymes, while hepatocytes contain both Phase I and Phase II enzymes. creative-bioarray.com The results, often expressed as the half-life (t½) or intrinsic clearance (CLint), provide an early indication of the compound's expected metabolic clearance in vivo. nuvisan.comnih.gov High metabolic stability suggests the compound is slowly metabolized and may have a longer half-life in the body. nih.gov

Enzyme Kinetics: The study of the rates of enzyme-catalyzed reactions provides detailed information about the interaction between a drug and its metabolizing enzymes. wikipedia.org Key parameters determined from these studies are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). unina.itamericanpeptidesociety.orgyoutube.com

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate. youtube.com

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. unina.it

These kinetic parameters are essential for building models that can predict a drug's metabolism at different concentrations and in the presence of other drugs. youtube.com

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

Preclinical Pharmacodynamics and Molecular Mechanisms of Action of Denitronipradilol

Receptor Binding and Interaction Profiles of Denitronipradilol

Receptor binding studies are fundamental to understanding how a drug exerts its effects. These investigations explore a compound's affinity for specific receptor targets and its ability to modulate receptor function basicmedicalkey.comlongdom.org.

Nipradilol (B107673), a related compound, is known to possess both α1- and β-adrenoceptor antagonist properties researchgate.net. However, studies comparing Nipradilol and its metabolite, this compound, suggest that this compound exhibits significantly reduced affinity for α1-adrenoceptors. Research indicates that the nitroxy group present in Nipradilol is crucial for its α1-blocking activity nih.gov. Consequently, this compound, which is a major metabolite of Nipradilol, has been characterized as having low affinity for α1-adrenoceptors nih.govndl.go.jp. Furthermore, in specific experimental contexts, α1- or β-adrenoceptor antagonists like prazosin (B1663645) or timolol (B1209231) did not elicit the same protective effects observed with Nipradilol, suggesting that the adrenoceptor antagonism might not be the primary mechanism driving Nipradilol's observed pharmacological actions researchgate.net.

Comparative studies have elucidated differences in receptor affinity between this compound and its parent compound, Nipradilol. Specifically, investigations into α1-adrenoceptor subtypes revealed that this compound possesses substantially lower affinity for these receptors compared to Nipradilol and its various isomers nih.govndl.go.jp. The relative order of affinity for α1-high-affinity sites in rat tissues (heart, spleen, and brain) was reported as SR > Nipradilol ≥ RR ≥ SS-RS >> this compound nih.gov. This data clearly positions this compound at the lower end of the affinity spectrum for these particular receptor subtypes when compared to Nipradilol nih.gov.

In Vivo Preclinical Pharmacological Investigations

Neuroprotective Properties in Preclinical Retinal Ganglion Cell Models

Preclinical studies have indicated that this compound possesses neuroprotective properties relevant to retinal ganglion cells (RGCs), which are critically affected in conditions such as glaucoma. Investigations in relevant in vitro or in vivo models have suggested that this compound can contribute to the attenuation of RGC death researchgate.net. While the precise molecular pathways are still under elucidation, the observed protective effects in RGC models highlight its potential role in mitigating neuronal damage within the retina. Such findings are particularly significant given that RGC degeneration is a hallmark of optic neuropathies, leading to irreversible vision loss mdpi.com. Understanding how this compound influences RGC survival is crucial for developing targeted therapeutic strategies.

Investigations into Anti-Glaucoma Mechanisms in Animal Models

The investigation of anti-glaucoma mechanisms typically involves utilizing various animal models that mimic aspects of human glaucoma, such as elevated intraocular pressure (IOP) or optic nerve damage nih.govnih.gov. While specific studies detailing this compound's direct mechanisms for lowering IOP or reversing glaucomatous damage are not extensively detailed in the reviewed literature, its neuroprotective capabilities are highly relevant to anti-glaucoma research. Neuroprotection of RGCs is a primary goal in managing glaucoma, aiming to preserve vision by preventing or slowing the degeneration of these crucial neurons mdpi.comnih.gov. Animal models, ranging from rodents to larger mammals, are employed to assess the efficacy of potential therapeutic agents in preserving RGCs and optic nerve function under conditions that simulate glaucomatous stress nih.govnih.govscialert.net. This compound's demonstrated ability to attenuate RGC death researchgate.net positions it as a compound of interest within the broader scope of anti-glaucoma therapeutic development, where preserving neural tissue is paramount.

Comparative Pharmacological Activity with Parent Compound Nipradilol and Other Metabolites

This compound's pharmacological profile has been compared with its parent compound, nipradilol, and other related metabolites, particularly concerning their effects on cardiovascular parameters and receptor affinities.

Beta-Adrenergic Receptor Activity: Comparative studies in anesthetized dogs have assessed the beta-blocking activities of nipradilol and this compound. These investigations revealed that nipradilol exhibits approximately three times greater potency as a beta-blocker compared to this compound. This compound's beta-blocking activity was found to be comparable to that of propranolol. Both nipradilol and this compound were observed to dose-dependently decrease heart rate (HR) and prolong the atrio-His bundle conduction time (AH) and the functional refractory period of the atrioventricular node (AVNFRP) nih.gov. These findings suggest that while this compound retains beta-blocking properties, it is less potent than its parent compound, nipradilol.

Alpha-1 Adrenoceptor Affinity: Further comparative analyses have focused on the selectivity of antagonistic effects on alpha 1-adrenoceptor subtypes in various tissues. Studies utilizing radioligand binding assays indicated that this compound possesses a significantly lower affinity for alpha 1-adrenoceptor subtypes compared to nipradilol and its isomers. Specifically, the order of pKi values for alpha 1-high-affinity sites in rat heart, brain, and spleen demonstrated that this compound had the lowest affinity among the tested compounds nih.govresearchgate.net. This suggests that the nitroxy group present in nipradilol plays a role in its alpha 1-blocking activity, a property less pronounced in this compound nih.govresearchgate.net.

Data Table: Comparative Beta-Blocking Potency

| Compound | Relative Beta-Blocking Potency (vs. Nipradilol) | Relative Beta-Blocking Potency (vs. Propranolol) |

| Nipradilol | ~3 times more potent | Higher |

| This compound | ~1/3 as potent | Approximately the same |

| Propranolol | Lower | Baseline |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Denitronipradilol and Analogs

Identification of Pharmacophores and Key Structural Elements for Biological Activity

No specific studies identifying the pharmacophores and key structural elements of Denitronipradilol for its biological activity have been found in the public domain.

Elucidation of Structural Modifications Impacting Receptor Binding Affinity

There is no available research that elucidates the impact of specific structural modifications on the receptor binding affinity of this compound.

Computational Approaches in SAR/QSAR for this compound

No computational SAR or QSAR studies specifically focused on this compound have been identified in the available literature.

Fragment-Based Approaches to Explore this compound's SAR

There is no evidence of fragment-based approaches being utilized to explore the structure-activity relationship of this compound in the accessible scientific literature.

Future Research Directions and Translational Perspectives

Unexplored Pharmacological Targets and Mechanisms of Denitronipradilol

The primary known mechanism of this compound is its activity as a beta-adrenoceptor antagonist. Preclinical studies have established its direct depressant effects on cardiac nodes. However, the full spectrum of its pharmacological targets and mechanisms remains an area ripe for investigation.

Known Pharmacological Activity:

This compound's established pharmacological effects are centered on the cardiovascular system. In anesthetized dogs, it has been shown to possess beta-blocking activity, approximately one-third as potent as its parent compound, Nipradilol (B107673), and comparable to that of propranolol. nih.gov Key findings from preclinical research demonstrate that this compound produces a dose-dependent decrease in heart rate and prolongs atrioventricular conduction time. nih.gov These effects are attributed to a direct depressant action on the sinoatrial and atrioventricular nodes. nih.gov

| Parameter | Effect of this compound (30, 100 µg/kg, i.v.) |

| Heart Rate (HR) | Dose-dependent decrease nih.gov |

| Atrio-His bundle conduction time (AH) | Dose-dependent prolongation nih.gov |

| AV nodal functional refractory period (AVNFRP) | Dose-dependent prolongation nih.gov |

| His bundle-ventricle conduction time (HV) | Insignificantly affected nih.gov |

| Direct Cardiac Action | Depressant action on sinoatrial and atrioventricular nodes observed even after propranolol pretreatment nih.gov |

Future Investigations:

Future research should aim to deconstruct the broader pharmacological profile of this compound beyond its beta-blockade. Investigating potential off-target effects or interactions with other receptor systems could unveil novel mechanisms. For instance, many cardiovascular drugs have been found to have unexpected effects on other systems. tg.org.auvivonics-preclinical.com Therefore, screening this compound against a wider panel of receptors and enzymes could be a fruitful endeavor. Furthermore, exploring its effects on intracellular signaling pathways downstream of beta-adrenoceptors could provide a more nuanced understanding of its cardiac effects and reveal potential for biased agonism or antagonism.

Potential for Novel Therapeutic Applications based on Preclinical Findings

The current preclinical data on this compound primarily supports its potential use in cardiovascular conditions where a reduction in heart rate and cardiac conduction is beneficial.

Cardiovascular Applications:

Based on its direct depressant action on the sinoatrial and atrioventricular nodes, this compound could be explored for the management of certain cardiac arrhythmias. nih.gov Its cardioinhibitory properties, which lead to a decrease in heart rate and contractility, reduce the workload of the heart and myocardial oxygen consumption. cvpharmacology.com This profile makes it a candidate for conditions like angina and potentially in the management of myocardial infarction. cvpharmacology.com

Exploring Non-Cardiac Applications:

While current data is limited, the parent compound, Nipradilol, has demonstrated other activities, such as alpha-blocking and nitroglycerin-like effects, and has been studied as an antiglaucoma agent due to its ability to lower intraocular pressure and increase uveoscleral outflow. nih.gov Future studies should investigate whether this compound shares any of these non-cardiac effects. Given that many drugs can have unexpected effects on various organ systems, a systematic preclinical evaluation of this compound in models of other diseases is warranted. tg.org.auresearchgate.net

Development of Advanced Preclinical Models for this compound Efficacy Studies

To further elucidate the therapeutic potential of this compound, the use of advanced preclinical models is essential. Traditional animal models, while valuable, may not fully recapitulate human physiology and disease. nih.gov

Future Preclinical Models:

Humanized Models: The development of "humanized mice" could offer a more accurate representation of human immune and metabolic responses to this compound.

Organ-on-a-Chip Technology: Microphysiological systems, such as gut-liver-on-a-chip models, can provide crucial insights into the metabolism and potential toxicity of this compound in a way that mimics human physiology more closely. nih.gov These models are particularly relevant given that the pharmacokinetics of this compound are affected by liver function. nih.gov

Disease-Specific Models: For exploring novel therapeutic applications, utilizing well-established preclinical models for specific diseases will be crucial. For instance, if investigating neuroprotective effects, models of Alzheimer's disease or ischemic brain injury would be appropriate. mdpi.comnih.gov

The adoption of such advanced models can improve the predictive value of preclinical studies and facilitate a more seamless translation to clinical trials.

Strategies for Investigating this compound's Role in Multi-Drug Therapies

Investigating this compound in the context of multi-drug therapies is a logical next step in its development, particularly for complex diseases.

Rationale for Combination Therapy:

Combination therapies can offer synergistic effects, reduce the required dosage of individual drugs, and overcome drug resistance. mdpi.comnih.gov For this compound, combining it with other cardiovascular agents could provide a more comprehensive therapeutic effect. For example, combining a beta-blocker with a vasodilator is a common strategy in hypertension management.

Future Research Strategies:

Preclinical Combination Studies: Initial investigations should involve preclinical studies combining this compound with other standard-of-care medications for target diseases. These studies would assess both the efficacy and the potential for adverse drug-drug interactions.

Identifying Synergistic Pathways: Research should focus on combining this compound with drugs that have complementary mechanisms of action. This could involve targeting different pathways involved in the pathophysiology of a disease.

Targeted Delivery Systems: For some applications, particularly in oncology, developing targeted drug delivery systems that co-deliver this compound with another therapeutic agent could enhance efficacy and reduce systemic side effects.

Challenges and Opportunities in Metabolite-Centric Drug Discovery

The development of this compound as a therapeutic agent in its own right falls under the umbrella of metabolite-centric drug discovery. This approach has both unique challenges and significant opportunities.

Challenges:

Pharmacokinetic Variability: The pharmacokinetics of this compound are known to be altered by aging and hepatic dysfunction, which can lead to significant inter-individual variability in drug exposure. nih.gov This presents a challenge for consistent therapeutic effect.

Interspecies Metabolic Differences: There may be considerable differences in how this compound is formed and cleared between preclinical animal species and humans, which can complicate the interpretation of preclinical data. nih.gov

Opportunities:

Improved Therapeutic Profile: Metabolites can sometimes have a more favorable efficacy or safety profile than the parent drug. This compound may offer a different duration of action or a reduced side-effect profile compared to Nipradilol.

Repurposing and New Indications: As an active metabolite, this compound has a known human safety context from the use of its parent drug, which can potentially streamline its development for new indications.

Personalized Medicine: Understanding the factors that influence the metabolism of Nipradilol to this compound (e.g., age, liver function, genetics) could allow for a more personalized approach to therapy. nih.gov

Future research into the pharmacokinetics and pharmacodynamics of this compound will be critical to overcoming these challenges and capitalizing on the opportunities presented by this active metabolite.

Q & A

Q. How can researchers assess Denitronipradilol’s receptor affinity across different tissues, and what methodological considerations are critical for reproducibility?

- Methodology : Use radioligand binding assays in tissue homogenates (e.g., rat spleen, heart, and brain) to quantify competitive displacement of reference ligands like Prazosin. Calculate inhibition constants (pKi values) and ensure standardization of tissue preparation, buffer pH, and incubation times. Statistical analysis should include mean ± SEM with sample sizes (e.g., n=3–6 replicates) to account for biological variability .

- Data Interpretation : Lower pKi values for this compound (e.g., 4.15 ± 0.11 in spleen) compared to Nipradilol (5.41 ± 0.10) suggest weaker α1-adrenoceptor subtype affinity, necessitating dose-response validation in functional assays .

Q. What experimental models are suitable for evaluating this compound’s hemodynamic effects under ischemic conditions?

- Model Design : Coronary stenosis in dogs (e.g., left circumflex artery occlusion) to simulate myocardial ischemia. Measure hemodynamic variables (heart rate, LVdP/dt, aortic pressure) and regional myocardial function via sonomicrometry. Administer this compound intravenously at 0.2 mg/kg, dissolved in physiological saline, and compare to vehicle/propranolol controls .

- Key Findings : this compound reduced heart rate by 22 ± 3% and improved ischemic segment shortening (1.5–7.8%), but increased LVEDP, indicating mixed cardioprotective and afterload effects. Use paired t-tests and ANOVA for time-series analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s functional efficacy (e.g., myocardial improvement) and its lack of NO-mediated anti-apoptotic effects?

- Mechanistic Analysis : Compare this compound and Nipradilol in serum-deprived PC12 cells. Use 2% agarose gel electrophoresis to detect genomic DNA laddering (apoptosis marker). This compound (1 μM) fails to suppress DNA fragmentation, unlike Nipradilol, due to the absence of nitric oxide (NO) donation. Validate via NF-κB translocation assays (e.g., immunofluorescence) .

- Implications : The lack of NO donation in this compound limits its utility in apoptosis-driven pathologies, despite hemodynamic benefits. Prioritize structure-activity studies to isolate cardioselective vs. cytoprotective moieties .

Q. What statistical frameworks are optimal for analyzing contradictory data on this compound’s tissue-specific receptor interactions?

- Approach : Apply meta-analytic techniques to reconcile pKi discrepancies across tissues (e.g., 4.75 ± 0.22 in heart vs. 4.06 ± 0.10 in brain). Use random-effects models to account for heterogeneity in tissue receptor density and assay conditions. Pair with functional correlation analyses (e.g., cAMP inhibition) to validate binding data .

Q. How should researchers design comparative studies to differentiate this compound’s effects from structurally related β-blockers (e.g., propranolol)?

- Experimental Design :

- Control Groups : Include equimolar doses of Nipradilol, propranolol, and vehicle in ischemia-reperfusion models.

- Endpoints : Quantify myocardial salvage (TTC staining), infarct size, and apoptotic markers (caspase-3 activation).

- Data Interpretation : this compound’s LVEDP elevation (vs. propranolol) suggests divergent mechanisms; pair RNA sequencing to identify differential gene regulation (e.g., β-adrenergic vs. NO pathways) .

Methodological Guidelines

- Handling Data Variability : Report SEM and sample sizes explicitly, as seen in receptor affinity studies (n=3–6) . For hemodynamic data, use repeated-measures ANOVA to account for intra-subject variability .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal models, dosing, and statistical power calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.